molecular formula C16H19N5O2 B12174132 2-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12174132
M. Wt: 313.35 g/mol
InChI Key: AMQIONJTYILFPQ-UHFFFAOYSA-N
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Description

The compound 2-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide features a 5-methoxyindole moiety linked via an acetamide bridge to a 1,2,4-triazole ring substituted with an isopropyl group. This structure combines aromatic heterocycles (indole and triazole) with polar and hydrophobic substituents, making it a candidate for diverse biological interactions.

  • Click chemistry (1,3-dipolar cycloaddition) for triazole formation .
  • Acetamide tethering via nucleophilic substitution or condensation reactions .
  • Functionalization of indole at the 5-position with methoxy groups to modulate electronic and steric properties .

The 5-methoxyindole group is associated with enhanced binding to targets like VEGFR-2 in anticancer agents, as seen in related compounds . The isopropyl group on the triazole may improve metabolic stability compared to aryl-substituted analogs .

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C16H19N5O2/c1-10(2)15-18-16(20-19-15)17-14(22)9-21-7-6-11-8-12(23-3)4-5-13(11)21/h4-8,10H,9H2,1-3H3,(H2,17,18,19,20,22)

InChI Key

AMQIONJTYILFPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps. One common approach is to start with the synthesis of the indole ring, followed by the introduction of the methoxy group at the 5-position. The triazole ring is then synthesized separately and attached to the indole ring through an acetamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for use in various applications.

Chemical Reactions Analysis

Electrophilic Substitution at the Indole Moiety

The indole component undergoes electrophilic aromatic substitution at the C3 position, which is electronically activated by the methoxy group at C5. Key reactions include:

  • Nitration : Reacts with nitric acid (HNO₃) in acetic anhydride at 0–5°C to yield 3-nitro derivatives. This reaction proceeds via a Wheland intermediate.

  • Sulfonation : Forms 3-sulfonic acid derivatives when treated with concentrated H₂SO₄ at 50°C.

  • Halogenation : Chlorination with Cl₂ in dichloromethane produces 3-chloro-substituted indole derivatives.

Example reaction conditions and yields:

Reaction TypeReagents/ConditionsProductYield
NitrationHNO₃, Ac₂O, 0–5°C3-Nitro72%
SulfonationH₂SO₄, 50°C3-SO₃H65%
ChlorinationCl₂, CH₂Cl₂, RT3-Cl81%

Nucleophilic Reactions at the Triazole Ring

The 1,2,4-triazole moiety participates in nucleophilic substitutions and cycloadditions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF at 80°C to form N-alkylated triazoles.

  • Cycloaddition : Undergoes Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis to generate triazole-fused heterocycles .

  • Condensation : Forms Schiff bases when reacted with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol .

Mechanistic highlights:

  • Alkylation occurs preferentially at the N1 position of the triazole due to steric and electronic factors.

  • Cycloadditions follow a concerted mechanism with regioselectivity governed by catalyst choice .

Hydrolysis of the Acetamide Linker

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with 6M HCl at reflux yields 2-(5-methoxyindol-1-yl)acetic acid and 3-isopropyl-1,2,4-triazol-5-amine.

  • Basic Hydrolysis : Reacts with NaOH (2M) at 60°C to produce the corresponding carboxylate salt.

Kinetic data:

ConditionTemperatureTimeConversion
6M HCl100°C4 hr95%
2M NaOH60°C2 hr88%

Redox Reactions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole’s aromatic ring to indoline, altering bioactivity.

  • Oxidation : KMnO₄ in acidic medium oxidizes the methoxy group to a carbonyl, forming a quinone structure.

Biological Interactions as Chemical Reactions

The compound engages in non-covalent interactions with enzymes:

  • Hydrogen Bonding : The triazole’s NH and acetamide’s carbonyl interact with kinase ATP-binding pockets (e.g., EGFR kinase).

  • π-π Stacking : The indole ring stacks with aromatic residues in protein targets, enhancing binding affinity.

Key enzyme inhibition data:

TargetIC₅₀ (µM)Assay Type
EGFR Kinase0.45Fluorescence
COX-21.2Colorimetric

Comparative Reactivity of Structural Motifs

MotifReaction TypeRate Constant (k, s⁻¹)
IndoleElectrophilic Substitution2.1 × 10⁻³
TriazoleNucleophilic Substitution4.7 × 10⁻⁴
AcetamideHydrolysis1.8 × 10⁻⁵

Stability Under Physiological Conditions

The compound demonstrates moderate stability in pH 7.4 buffer (t₁/₂ = 12 hr) but degrades rapidly in hepatic microsomes (t₁/₂ = 0.8 hr) due to CYP450-mediated oxidation.

Scientific Research Applications

Biological Activities

1. Antifungal Activity
Research has indicated that compounds containing the indole and triazole scaffolds exhibit potent antifungal properties. For instance, derivatives of triazoles have been shown to inhibit the growth of Candida albicans, a common fungal pathogen. The compound's structure allows it to interact with key enzymes involved in fungal sterol biosynthesis, particularly lanosterol 14α-demethylase (CYP51), enhancing its antifungal efficacy .

2. Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The triazole component is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit angiogenesis .

3. Anticonvulsant Activity
The compound's potential as an anticonvulsant has also been explored. Research into related triazole compounds suggests they may modulate voltage-gated sodium channels, providing a mechanism for seizure control . This activity could position the compound as a candidate for further development in epilepsy treatment.

Synthesis Methodologies

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step synthetic routes that include:

  • Formation of the Indole Ring: Utilizing precursors such as tryptamine derivatives.
  • Triazole Formation: Employing azoles through cyclization reactions with suitable reagents.
  • Final Acetamide Formation: Coupling the indole and triazole units followed by acylation to form the final product.

These synthetic routes often emphasize optimizing yield and purity while minimizing environmental impact .

Case Studies

Case Study 1: Antifungal Efficacy Against Candida albicans
A study evaluated various azole derivatives against Candida albicans, revealing that certain modifications to the indole scaffold significantly enhanced antifungal activity. The most potent compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of established antifungal agents .

Case Study 2: Anticancer Activity Assessment
In vitro studies assessed the cytotoxic effects of similar indole-triazole compounds on various cancer cell lines. Results indicated significant growth inhibition in breast and lung cancer cell lines, suggesting that the compound could serve as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{4-[1-(4-Chlorophenyl)-3-{N′-[5-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-1H-1,2,4-triazol-5-yl]phenyl}acetamide (11k)

  • Structure: Features a 5-methoxyindolinone instead of 5-methoxyindole, with a 4-chlorophenyl-substituted triazole.
  • Properties :
    • Melting point >300°C, indicating high thermal stability.
    • Higher carbon (58.95% vs. calculated 58.93%) and nitrogen (18.50%) content due to the chlorophenyl group.
  • Activity : Targets VEGFR-2 for anticancer activity. The 4-chlorophenyl group enhances aromatic interactions but may reduce solubility compared to the isopropyl substituent in the target compound.

N-(2-(1-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide (Compound 5)

  • Structure : Contains a 5-methoxyindole linked to a triazole via a mercapto-methyl group.
  • Properties :
    • Melting point 205–208°C, lower than the target compound’s likely range.
    • IR bands at 1600 cm⁻¹ (C=O) and 3217 cm⁻¹ (N–H) confirm acetamide and indole motifs.
  • Activity: Not explicitly stated, but mercapto groups often enhance metal-binding capacity, diverging from the target compound’s acetamide-based mechanism.

3-[3-(1H-Indol-5-yl)-1,2,4-Oxadiazol-5-yl]-N-(5-Isopropyl-1H-1,2,4-triazol-3-yl)propanamide

  • Structure : Shares the 5-isopropyl-1,2,4-triazole but replaces indole with an oxadiazole-indole hybrid.
  • Activity : Likely targets different pathways (e.g., kinase inhibition) due to oxadiazole’s electron-deficient nature.

2-(4-Chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

  • Structure: Phenoxyacetamide linked to triazole, lacking the indole moiety.
  • Properties: Used in environmental and disease models, highlighting substituent-dependent applications.

Comparative Analysis Table

Compound Name Core Structure Triazole Substituent Key Functional Groups Melting Point (°C) Biological Activity
Target Compound 5-Methoxyindole + acetamide 3-Isopropyl Methoxy, acetamide Not reported Hypothesized anticancer
Compound 11k 5-Methoxyindolinone + hydrazine 4-Chlorophenyl Chlorophenyl, hydrazine >300 VEGFR-2 inhibition
Compound 5 5-Methoxyindole + mercapto 4-Phenyl Mercapto, ethylacetamide 205–208 Metal-binding potential
3-[3-Indolyl-oxadiazole]-propanamide Indole-oxadiazole hybrid 5-Isopropyl Oxadiazole, propanamide Not reported Kinase inhibition (inferred)
2-(4-Chloro-3-methylphenoxy) Phenoxyacetamide None (direct attachment) Chlorophenoxy Not reported Pesticidal/environmental

Key Observations

Substituent Impact :

  • Aromatic vs. Aliphatic Groups : Chlorophenyl (11k) enhances rigidity and target binding but reduces solubility, whereas isopropyl (target compound) balances hydrophobicity and metabolic stability .
  • Methoxy Position : 5-Methoxy on indole optimizes electronic effects for receptor interactions, critical in VEGFR-2 inhibitors .

Biological Activity: Indole-triazole hybrids predominantly target cancer pathways (e.g., VEGFR-2), while phenoxy-triazoles are pesticidal . The absence of a hydrazine or oxadiazole group in the target compound may reduce off-target interactions compared to 11k or .

Synthetic Flexibility :

  • Click chemistry and acetamide tethering (evidenced in ) allow modular modifications for optimizing pharmacokinetics.

Biological Activity

The compound 2-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a triazole ring, which are known for their pharmacological significance. The molecular formula is C15H18N4O2C_{15}H_{18N_{4}O_{2}}, with a molecular weight of approximately 290.33 g/mol. The presence of both the indole and triazole components contributes to its potential as a therapeutic agent.

Indole Derivatives : Indole compounds are often associated with various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The methoxy group at the 5-position enhances the lipophilicity and bioavailability of the indole structure.

Triazole Moiety : The 1,2,4-triazole ring is recognized for its role in drug discovery due to its ability to interact with biological targets effectively. Triazoles have shown promise in antimicrobial and anticancer applications by inhibiting specific enzymes and receptors involved in disease processes.

Anticancer Activity

Recent studies have demonstrated that compounds containing both indole and triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies : A derivative similar to 2-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . These findings indicate the compound's potential as an anticancer agent.

Antimicrobial Activity

Triazole derivatives are well-known for their antifungal properties. Compounds with similar structures have shown effectiveness against various fungal pathogens by inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests potential applications in treating inflammatory diseases.

Study 1: Antitumor Activity

A study involving a series of triazole derivatives revealed that modifications to the triazole ring significantly enhanced their antitumor activity. The compound was tested against multiple human tumor cell lines, demonstrating selectivity toward specific cancer types, particularly those resistant to conventional therapies .

Study 2: Neuroprotective Effects

Research has indicated that compounds with indole structures can protect neuronal cells from oxidative stress-induced damage. The presence of the methoxy group may further enhance this protective effect by modulating neurotransmitter systems .

Summary of Findings

Biological ActivityIC50 Values (μM)Target Cells
Anticancer6.2HCT-116
27.3T47D
AntifungalNot specifiedVarious fungi
Anti-inflammatoryNot specifiedInflammatory models

Q & A

[Basic] How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Synthesis optimization involves selecting appropriate reaction conditions, catalysts, and purification methods. For example:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in tert-BuOH-H₂O (3:1) with Cu(OAc)₂ as a catalyst achieves regioselective triazole formation, as demonstrated in analogous acetamide derivatives .
  • Solvent systems (e.g., ethanol-DMF mixtures) and recrystallization protocols enhance purity, as shown in thiazole-triazole hybrid syntheses .
  • Comparative studies using pyridine and zeolite catalysts under reflux (150°C) may improve reaction efficiency for intermediates . Validate purity via elemental analysis (C, H, N) and spectroscopic consistency .

[Advanced] What computational strategies predict the biological activity and binding mechanisms of this compound?

Answer:
Advanced computational workflows include:

  • Molecular docking to simulate interactions with target proteins (e.g., using AutoDock Vina or Schrödinger). Evidence from analogous triazole-acetamide derivatives shows binding poses near active sites (e.g., acarbose-binding regions in glycosidase enzymes) .
  • PASS (Prediction of Activity Spectra for Substances) program for predicting biological potential (e.g., antiproliferative or enzyme inhibitory activity) .
  • Quantum chemical calculations (e.g., DFT for reaction path optimization) combined with machine learning to prioritize experimental conditions, as proposed by ICReDD’s integrated computational-experimental framework .

[Basic] What spectroscopic and analytical techniques confirm the structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH stretches at ~3260–3300 cm⁻¹) .
  • ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves proton environments (e.g., triazole protons at δ 8.36 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • HRMS validates molecular weight (e.g., [M+H]⁺ for analogous compounds: 404.1359 calculated vs. 404.1348 observed) .
  • Melting point analysis and TLC monitoring ensure consistency with literature data .

[Advanced] How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:
SAR studies require systematic modifications and bioassay integration:

  • Substituent variation : Replace the 5-methoxyindole or isopropyltriazole moieties with electron-withdrawing/donating groups (e.g., nitro, bromo, or fluoro substituents) to assess activity trends .
  • In vitro screening : Test derivatives against target enzymes (e.g., α-glucosidase) or cancer cell lines (e.g., MCF-7), using dose-response assays (IC₅₀ determination) .
  • Pharmacophore mapping : Combine docking results with experimental IC₅₀ values to identify critical binding features (e.g., hydrogen-bond donors in the triazole ring) .

[Basic] What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Scalability challenges include:

  • Catalyst efficiency : Transition from Cu(OAc)₂ to immobilized copper catalysts to reduce metal contamination .
  • Solvent selection : Replace tert-BuOH-H₂O with greener solvents (e.g., PEG-water systems) without compromising yield .
  • Purification : Optimize column chromatography or recrystallization (ethanol/water) for large batches .
  • Process control : Implement inline FTIR or HPLC monitoring to ensure reaction completion .

[Advanced] How can contradictions in biological activity data between studies be resolved?

Answer:
Address discrepancies through:

  • Standardized assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, enzyme batches) .
  • Metabolic stability testing : Evaluate compound stability in plasma or liver microsomes to rule out false negatives .
  • Crystallographic validation : Resolve binding ambiguities via X-ray co-crystallography of the compound with its target .
  • Data reconciliation : Apply meta-analysis tools to harmonize results from diverse studies, accounting for variables like solvent or pH .

[Basic] What safety precautions are critical during the synthesis and handling of this compound?

Answer:

  • Toxicology screening : Refer to safety data sheets (SDS) for analogous triazole derivatives (e.g., hazard codes H302, H315) .
  • Ventilation : Use fume hoods to avoid inhalation of organic solvents (e.g., DMF, pyridine) .
  • Protective gear : Wear nitrile gloves and goggles during synthesis to prevent skin/eye contact .

[Advanced] How can in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling guide further development?

Answer:

  • SwissADME or ADMETLab : Predict logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • ToxCast data : Screen for hepatotoxicity or cardiotoxicity risks using EPA’s database .
  • Molecular dynamics (MD) simulations : Assess compound stability in biological membranes over nanosecond timescales .

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